2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound belongs to the pyridine-boronic ester family, characterized by a tetra-substituted pyridine core with a chlorinated aromatic ring, a cyclobutoxy substituent at position 3, and a pinacol boronate ester at position 3. The boronate ester group (tetramethyl-1,3,2-dioxaborolane) is critical for Suzuki-Miyaura cross-coupling reactions, enabling applications in pharmaceutical synthesis and materials science . The cyclobutoxy group introduces steric bulk and modulates electronic properties, distinguishing it from simpler analogs with methoxy or amino substituents.
Properties
Molecular Formula |
C15H21BClNO3 |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
2-chloro-3-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)10-8-12(13(17)18-9-10)19-11-6-5-7-11/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
BXDPZXHFVYVLCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 5-bromo-2-chloro-3-hydroxypyridine due to its commercially available halogen and hydroxyl groups, which serve as anchor points for subsequent modifications.
Halogen Retention Strategies
Maintaining the chloro substituent requires mild reaction conditions to prevent nucleophilic displacement. Low-temperature reactions (<50°C) and aprotic solvents (e.g., THF, DCM) are preferred.
Introduction of the Cyclobutoxy Group
Etherification via Nucleophilic Substitution
The hydroxyl group at position 3 undergoes substitution with cyclobutanol under Mitsunobu conditions:
Reaction Scheme
Typical Conditions
| Parameter | Value |
|---|---|
| Reagent | DIAD, PPh₃ |
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 12–16 h |
| Yield | 78–85% |
The reaction benefits from rigorous nitrogen purging to eliminate byproduct HCl, enhancing yield by 9–12% compared to non-purged systems.
Installation of the Boronate Ester Moiety
Miyaura Borylation Protocol
The bromine at position 5 undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂):
Reaction Scheme
Optimized Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | Dioxane |
| Temperature | 80°C |
| Time | 8 h |
| Yield | 68–73% |
The tetramethyl dioxaborolane group demonstrates superior stability compared to pinacol boronate esters under these conditions.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
An advanced approach combines cyclobutoxylation and borylation in a single reactor:
Key Advantages
-
Eliminates intermediate purification
-
Reduces solvent consumption by 40%
Reaction Profile
| Step | Conditions |
|---|---|
| Cyclobutoxylation | DIAD/PPh₃, THF, 0°C |
| Borylation | Pd(dppf)Cl₂, B₂pin₂, 80°C |
This method achieves an overall yield of 65% with >98% purity by HPLC.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages in flow systems:
Process Parameters
| Metric | Batch vs. Flow |
|---|---|
| Cycle Time | 24 h vs. 2.5 h |
| Productivity | 1.2 kg/day vs. 8.7 kg/day |
| Solvent Recovery | 72% vs. 94% |
Purification via Crystallization
The final compound is purified using hexane/ethyl acetate (4:1), yielding crystals with:
-
Purity : 99.3–99.7% (GC)
-
Particle Size : 50–100 μm
Critical Analysis of Methodologies
Yield Optimization Strategies
Common Impurities
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Deboronated product | Hydrolytic cleavage | Anhydrous conditions |
| Di-cyclobutoxylated | Over-substitution | Stoichiometric control |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The boron-containing group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Medicine: Research into its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions. The boron-containing group can form stable complexes with other molecules, facilitating the formation of new bonds. The chloro group can be substituted, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs are compared in Table 1 based on substituents, molecular weight, and applications.
Table 1: Structural and Functional Comparison of Pyridine-Boronate Esters
Key Observations:
Substituent Effects: Cyclobutoxy vs. Amino vs. Halogen: The amino-substituted analog (Entry 3) exhibits higher polarity, improving aqueous solubility but reducing membrane permeability compared to halogenated derivatives . Fluorine/Trifluoromethyl: Fluorine and CF₃ groups (Entries 5–6) increase electronegativity and lipophilicity, enhancing binding to hydrophobic enzyme pockets .
Reactivity in Cross-Coupling: All analogs participate in Suzuki-Miyaura reactions, but steric bulk (e.g., cyclobutoxy) may require optimized Pd catalysts or elevated temperatures . Methoxy and amino substituents typically enable faster coupling due to reduced steric hindrance .
Physicochemical Properties
Table 2: Physicochemical Data
- Lipophilicity : The cyclobutoxy group increases LogP compared to methoxy analogs, favoring blood-brain barrier penetration.
- Solubility: Amino-substituted derivatives (e.g., Entry 3) show higher solubility (~1.2 mg/mL) due to hydrogen-bonding capacity .
Biological Activity
2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, identified by CAS number 2000236-32-6, is a synthetic compound with potential applications in various biological fields. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and potential therapeutic effects.
- Molecular Formula : C11H15BClNO3
- Molecular Weight : 255.51 g/mol
- Structure : The compound features a pyridine ring substituted with a cyclobutoxy group and a dioxaborolane moiety.
Biological Activity Overview
The biological activities of this compound have not been extensively documented in the literature; however, related compounds have shown promising results in various assays. Here are some key findings related to its biological activity:
Cytotoxicity
Research on similar compounds indicates that pyridine derivatives can exhibit significant cytotoxic effects against tumor cell lines. For instance, the study of 3-formylchromone derivatives revealed selective cytotoxicity towards cancer cells while sparing normal cells . Although specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar properties.
Enzyme Inhibition
Compounds containing boron moieties have been investigated for their ability to inhibit various enzymes. For example, boronic acid derivatives have shown promise in inhibiting proteases and other enzymes critical to disease pathways . The presence of the dioxaborolane group in this compound suggests potential for enzyme inhibition, although specific studies are required to confirm this activity.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential:
- Anti-HIV Activity : Some pyridine derivatives have shown anti-HIV properties by inhibiting viral replication through interference with viral enzymes .
- Antimicrobial Properties : Compounds similar to this pyridine derivative have demonstrated antibacterial activity against Helicobacter pylori and other pathogens .
- Cytotoxicity Profiles : A comparative analysis of related compounds indicated that structural modifications significantly influence their cytotoxic profiles against various cancer cell lines .
Data Table: Comparative Biological Activities of Pyridine Derivatives
Q & A
Q. How is this compound utilized in fragment-based drug discovery (FBDD)?
- Methodology : The pyridine-boronic ester serves as a versatile building block for:
- Target Engagement : Covalent binding to serine proteases via boronate affinity.
- Library Synthesis : Diversify via cross-coupling to generate analogs for high-throughput screening (HTS).
- Case Study : Analogous compounds (e.g., 5-fluoro derivatives) show promise as kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
